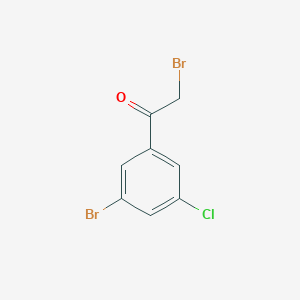

2-Bromo-1-(3-bromo-5-chlorophenyl)ethanone

Description

2-Bromo-1-(3-bromo-5-chlorophenyl)ethanone (CAS: 1261522-20-6, molecular formula: C₈H₅Br₂ClO) is a halogenated acetophenone derivative featuring bromine substituents at the 2-position of the ethanone moiety and the 3- and 5-positions of the phenyl ring, along with a chlorine atom at the 5-position. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals, owing to its reactive α-bromo ketone group and electron-withdrawing halogen substituents.

Properties

IUPAC Name |

2-bromo-1-(3-bromo-5-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2ClO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDHBNBZUDANLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-bromo-5-chlorophenyl)ethanone can be achieved through several methods. One common approach involves the bromination of 1-(3-bromo-5-chlorophenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-bromo-5-chlorophenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation with potassium permanganate can produce a carboxylic acid .

Scientific Research Applications

2-Bromo-1-(3-bromo-5-chlorophenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-1-(3-bromo-5-chlorophenyl)ethanone exerts its effects involves interactions with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This can result in the modulation of biological pathways and the alteration of cellular functions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone (CAS: 87427-57-4): Structural difference: Bromine at the 4-position and chlorine at the 3-position of the phenyl ring.

- 1-(3-Bromo-5-chlorophenyl)-2-chloroethanone (CAS: 1261818-54-5): Structural difference: Chlorine replaces bromine at the ethanone’s α-position. Impact: The lower electronegativity of chlorine reduces the compound’s reactivity in nucleophilic substitution reactions compared to the target brominated analog.

Functional Group Variations

- 2-Bromo-1-(5-hydroxy-2-nitrophenyl)ethanone (CAS: 50695-17-5): Structural difference: Nitro (-NO₂) and hydroxyl (-OH) groups replace halogens. Impact: The nitro group enhances electrophilicity, while the hydroxyl group introduces hydrogen bonding, increasing melting point (112.5–113°C vs. unrecorded for the target compound).

- 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS: 126581-65-5): Structural difference: Fluorine and hydroxyl groups on the phenyl ring. Impact: Fluorine’s strong electron-withdrawing effect and the hydroxyl group’s polarity enhance solubility in polar solvents (m.p. 86–87°C).

Physical Properties

Reactivity Trends

- Nucleophilic Substitution : The α-bromo group in the target compound is more reactive than α-chloro analogs (e.g., CAS: 1261818-54-5) due to bromine’s superior leaving-group ability.

- Electrophilic Aromatic Substitution : The 3-bromo-5-chloro substitution pattern deactivates the phenyl ring, directing further substitutions to specific positions (e.g., para to electron-withdrawing groups).

Biological Activity

2-Bromo-1-(3-bromo-5-chlorophenyl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

The chemical structure of this compound includes a bromine atom and a chlorinated phenyl group, which may enhance its reactivity and biological interactions. The synthesis typically involves bromination reactions of phenolic compounds followed by acetylation processes.

Synthesis Overview

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Bromination | Acetic acid solvent | 75% |

| 2 | Acetylation | Reflux with acetic anhydride | 80% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to act as a ligand for specific receptors, modulating their activity and influencing biochemical pathways.

Interaction with Biological Targets

- Receptor Binding : The compound exhibits affinity for certain G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is implicated in melanin production and associated with melanoma development .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| A172 (Glioblastoma) | 25.4 ± 3.2 | Moderate |

| B16F10 (Melanoma) | 18.7 ± 2.5 | High |

| MDA-MB-231 (Breast Cancer) | 30.1 ± 4.0 | Moderate |

These findings suggest that the compound exhibits significant antiproliferative effects, particularly against melanoma cells, indicating its potential as a therapeutic agent in cancer treatment.

Case Studies

- Melanoma Treatment : A study investigated the efficacy of this compound in inhibiting the proliferation of B16F10 melanoma cells. The compound was found to induce apoptosis through caspase activation, leading to cell death.

- Tyrosinase Inhibition : In another study focusing on enzyme inhibition, the compound demonstrated competitive inhibition against tyrosinase, with an IC50 value of approximately 45 µM. This suggests potential applications in skin whitening products and treatments for hyperpigmentation disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.